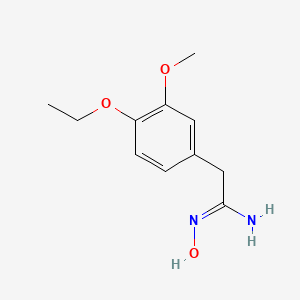

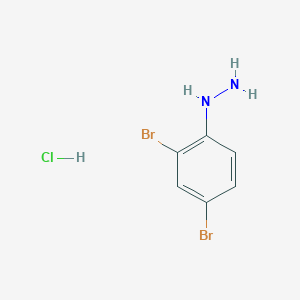

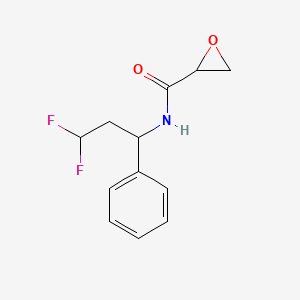

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Applications De Recherche Scientifique

Antioxidant Potential

- Bromophenol Derivatives: Nitrogen-containing bromophenols isolated from Rhodomela confervoides, a marine red alga, have shown potent scavenging activity against radicals. These compounds, including those structurally similar to 2-bromo-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-5-methoxybenzamide, may find application in food and pharmaceutical industries as natural antioxidants due to their radical scavenging properties (Li, Li, Gloer, & Wang, 2012).

Antimicrobial and Antioxidant Activities

- Lignan Conjugates Synthesis: Lignan conjugates, which include compounds structurally related to this compound, have demonstrated significant antimicrobial and antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).

Potential in Photodynamic Therapy

- Zinc Phthalocyanine Derivatives: Studies on new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, indicate a high singlet oxygen quantum yield. These derivatives, similar in structure to this compound, show promise for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Radiochemistry Applications

- Nonpeptide Angiotensin II Antagonists: Compounds like [11C]L-159,884, which share structural similarities with this compound, are useful for imaging angiotensin II, AT1 receptors. This suggests potential applications in the field of radiochemistry and diagnostic imaging (Hamill et al., 1996).

N-Heterocyclic Carbene Catalysis

- Transesterification/Acylation Reactions: N-heterocyclic carbenes, which include imidazol-2-ylidenes, are effective catalysts in transesterification involving esters and alcohols. These findings point to the potential application of compounds structurally related to this compound in various organic synthesis processes (Grasa, Gueveli, Singh, & Nolan, 2003).

Propriétés

IUPAC Name |

2-bromo-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O2/c1-22-12-4-5-14(17)13(10-12)16(21)19-7-9-20-8-6-18-15(20)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDWJINHEWXNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

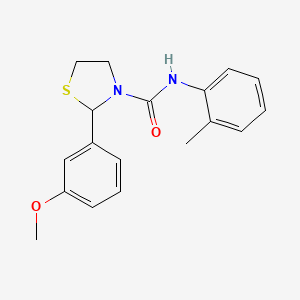

![6-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2652476.png)

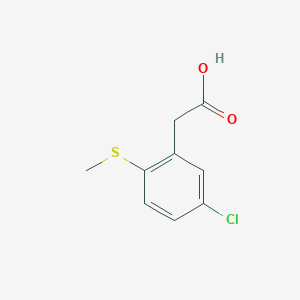

![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)

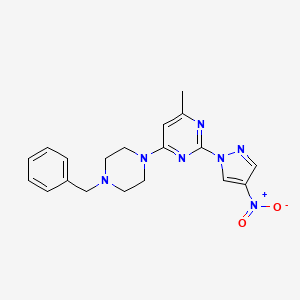

![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)

![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)